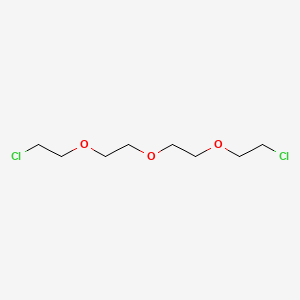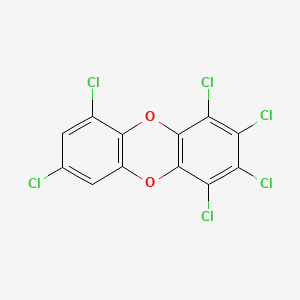
二甘醇双(2-氯乙基)醚
概述
描述
Diethylene glycol bis(2-chloroethyl) ether is an organic compound with the molecular formula C8H16Cl2O3. It is a colorless to yellow liquid that is slightly soluble in water and combustible . This compound is commonly used in the chemical industry as a high-boiling solvent and extractant for oils, fats, waxes, and greases .
科学研究应用
Diethylene glycol bis(2-chloroethyl) ether has several scientific research applications:
作用机制
Target of Action
Diethylene glycol bis(2-chloroethyl) ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane, is primarily used as a chemical intermediate for the manufacture of pesticides . .
Mode of Action
It is known to be used as a solvent for lacquers, resins, and oils . This suggests that it may interact with its targets by dissolving or dispersing them, thereby facilitating their application or use.
Biochemical Pathways
Given its use as a chemical intermediate in the manufacture of pesticides , it may be involved in the synthesis or degradation of these compounds.
Pharmacokinetics
It is known to be a liquid at room temperature , suggesting that it may be readily absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as its concentration, the route of administration, and the individual’s physiological characteristics.
Result of Action
It is known to be toxic if swallowed and harmful in contact with skin . This suggests that it may cause cellular damage or disruption, leading to adverse health effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethylene glycol bis(2-chloroethyl) ether. For instance, it will slowly evaporate from surface water and soil into the air . Because it dissolves in water, it is removed from the air by rain, creating a cycle between water, soil, and air . . These environmental interactions could influence its availability and activity in different contexts.
准备方法
Diethylene glycol bis(2-chloroethyl) ether can be synthesized through the direct reaction of diethylene glycol with thionyl chloride. The reaction typically occurs at temperatures between 90-130°C for 60-150 minutes while stirring . The reaction mixture is then subjected to vacuum distillation to collect the desired product .
化学反应分析
Diethylene glycol bis(2-chloroethyl) ether undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Diethylene glycol bis(2-chloroethyl) ether can be compared with similar compounds such as:
Bis(2-chloroethyl) ether: This compound has a similar structure but lacks the diethylene glycol backbone, making it less versatile in certain applications.
Diethylene glycol diethyl ether: This compound has ethoxy groups instead of chloroethyl groups, resulting in different reactivity and applications.
Diethylene glycol dimethyl ether: This compound has methoxy groups, which also alter its chemical properties and uses.
Diethylene glycol bis(2-chloroethyl) ether is unique due to its combination of chloroethyl groups and diethylene glycol backbone, providing a balance of reactivity and solubility that is advantageous in various chemical processes .
属性
IUPAC Name |
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRYTWBXNQVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213248 | |
| Record name | Tetraglycol dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-56-2 | |
| Record name | 1,1′-Oxybis[2-(2-chloroethoxy)ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraglycol dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraglycol dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraglycol dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(2-Chloroethoxy)ethyl] ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TO8M44MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,11-Dichloro-3,6,9-trioxaundecane in the synthesis of crown ethers?
A: 1,11-Dichloro-3,6,9-trioxaundecane serves as a key starting material for constructing the macrocyclic ring structure of crown ethers. It provides a flexible chain containing three ether oxygen atoms, which can readily react with appropriate nucleophiles in a cyclization reaction to form the desired crown ether. [, , ]
Q2: Are there any advantages to using 1,11-Dichloro-3,6,9-trioxaundecane in crown ether synthesis compared to other methods?
A: Research suggests that using 1,11-Dichloro-3,6,9-trioxaundecane in the presence of ultrasonication can significantly reduce reaction times and improve yields compared to traditional methods. [] For instance, the synthesis of Benzo-15-crown-5 using this approach was completed within 2 hours with a yield of 30.7%, highlighting its potential for efficient crown ether synthesis.
Q3: Besides crown ethers, what other applications does 1,11-Dichloro-3,6,9-trioxaundecane have in scientific research?
A: 1,11-Dichloro-3,6,9-trioxaundecane has been explored in the development of new heparin-bound nitrogen mustard analogues with potential antitumor activity. [] In this context, it reacts with bis(2-hydroxyethyl)amine to form a diaza-crown ether derivative, which is subsequently modified to incorporate the bis(2-chloroethyl)amino groups characteristic of nitrogen mustards. This highlights its versatility as a building block for synthesizing molecules with potential biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)


![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)









